2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
Description
Properties
IUPAC Name |
2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.2ClH/c1-2-4-9(5-3-1)12-14-7-10-6-13-8-11(10)15-12;;/h1-5,7,13H,6,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDYFNMODJPPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)C3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolo-pyrimidine core. The reaction conditions often involve the use of acidic or basic catalysts, and the reaction is typically carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used.
Major Products Formed
Oxidation: N-oxides of the pyrrolo-pyrimidine core.
Reduction: Reduced forms of the pyrrolo-pyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits significant biological activity, particularly as an inhibitor of various kinases involved in cancer progression and other diseases. Its mechanism of action primarily involves the inhibition of the Akt kinase pathway, which is crucial for cell survival and proliferation.
Key Applications in Research and Medicine
-
Cancer Therapy
- Mechanism: Inhibits Akt kinase, Rsk kinase, and S6K kinase pathways, which are often dysregulated in cancer cells.
- Case Studies:
- Antiproliferative Agents
- G Protein-Coupled Receptor Agonists
Mechanism of Action
The mechanism of action of 2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, the compound may inhibit kinases involved in cell signaling, thereby reducing cell proliferation in cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrrolo[3,4-d]pyrimidine Derivatives
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Dihydrochloride
- Molecular Formula : C₈H₁₃Cl₂N₃
- Molecular Weight : 222.12 g/mol
- CAS : 1449117-66-1
- Higher molecular weight (222.12 vs. 194.06) may reduce diffusion efficiency across biological membranes.
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Dihydrochloride
- Molecular Formula : C₇H₁₁Cl₂N₃
- Molecular Weight : 208.09 g/mol
- CAS : 424819-90-9
- Lower molecular weight (208.09) may improve solubility but reduce stability.
6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Functional Group Variations
2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Dihydrochloride
- Molecular Formula : C₆H₉Cl₂N₄
- Molecular Weight : 209.08 g/mol
- Key Differences: The amino group at the 2-position introduces hydrogen-bonding capability, enhancing interactions with biological targets like enzymes. Lower thermal stability (decomposition >250°C) compared to the phenyl derivative .
Piperidine-Substituted Derivatives
Physicochemical and Pharmacological Properties
Solubility and Stability
Pharmacological Activity
- 2-Phenyl derivative: Used in quinolone antibiotics with broad-spectrum antimicrobial activity .
- 2-Amino derivative: Potential as a kinase inhibitor due to hydrogen-bonding interactions .
- Piperidine-substituted analogs : Demonstrated efficacy in targeting neurodegenerative disease pathways .
Biological Activity
2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C₁₂H₁₃Cl₂N₃
- CAS Number : 1380571-58-3
- Molecular Weight : 197.23584 g/mol
Synthesis
The synthesis of 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves multi-step organic reactions typically starting from simpler pyrrole derivatives. The detailed synthetic pathway can vary based on the specific substituents and reaction conditions used.
Anticancer Properties
-
Mechanism of Action :
- The compound has been shown to inhibit Focal Adhesion Kinases (FAK) and Pyk2, which play crucial roles in cancer cell proliferation and survival. Inhibition of these kinases can lead to reduced tumor growth and metastasis .
- It has demonstrated activity against various cancer cell lines, including those associated with solid tumors.
-
Case Studies :
- A study investigating the antiproliferative effects of related compounds indicated that derivatives similar to 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine exhibited significant cytotoxicity against hepatocellular carcinoma cells in vivo .
- Another investigation highlighted the compound's ability to induce apoptosis in cancer cell lines through mechanisms involving tubulin depolymerization without affecting aromatase activity, suggesting a unique pathway for anticancer activity .
Comparative Biological Activity
Pharmacological Applications
The potential applications of this compound extend beyond oncology. Its inhibitory effects on FAK and Pyk2 suggest utility in treating disorders characterized by abnormal cell motility and proliferation. This includes:
- Antitumor Therapy : Targeting solid tumors by inhibiting pathways that promote cancer cell survival.
- Anti-inflammatory Applications : Given the role of FAK in inflammatory processes, this compound may offer therapeutic benefits in inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to optimize the yield and purity of 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride?
- Methodology : Multi-step synthesis typically involves cyclization of substituted pyrrolo-pyrimidine precursors followed by dihydrochloride salt formation. Key steps include:
- Use of palladium-catalyzed cross-coupling reactions to introduce the phenyl group.
- Acidic hydrolysis and subsequent salt formation with HCl gas or concentrated HCl.
- Purification via recrystallization in ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Primary Methods :
- ¹H/¹³C NMR : Confirm the presence of the pyrrolo-pyrimidine core and phenyl substituents (e.g., aromatic protons at δ 7.2–8.1 ppm, methylene groups at δ 3.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 270.1635 for C₁₂H₁₃Cl₂N₃) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions in the dihydrochloride form .
Advanced Research Questions
Q. How can ligand lipophilicity efficiency (LLE) guide structure-activity relationship (SAR) optimization for ATR kinase inhibition?
- Approach :
- Calculate LLE as pIC₅₀ − logP to balance potency and lipophilicity. For example, derivatives with LLE >5 exhibit improved cellular permeability and reduced off-target effects .
- Case Study : Compound 48c (IC₅₀ = 1.2 nM, logP = 2.1) showed superior tumor regression in xenograft models compared to analogs with higher logP .
Q. How do researchers resolve contradictions in SAR data between in vitro kinase assays and cellular efficacy studies?
- Strategies :
- Cellular Target Engagement Assays : Use phospho-ATR substrate (e.g., CHK1-pS345) as a biomarker to confirm intracellular target inhibition .
- Off-Target Profiling : Screen against kinase panels (e.g., DiscoverX) to rule out confounding activity (e.g., ATM or DNA-PK inhibition) .
- Metabolic Stability Testing : Correlate microsomal stability (e.g., human liver microsomes, t₁/₂ >30 min) with in vivo efficacy .
Q. What experimental designs are critical for assessing metabolic stability in preclinical studies?
- Protocol :
- Incubation Conditions : 0.5 mg/mL liver microsomes (human/mouse), NADPH/UGT cofactors, 5 μM compound concentration .
- Sampling Timepoints : 0, 5, 15, 30, 60 minutes to calculate intrinsic clearance (Clᵢₙₜ) .
- Analytical Method : LC-MS/MS quantification with internal standards (e.g., tolbutamide) to monitor parent compound depletion .
- Key Metrics : Compounds with >50% remaining after 60 minutes are prioritized for in vivo PK studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
